This compound is classified as a benzazepine derivative, specifically a tetrahydro variant due to the saturation of its ring structure. Benzazepines are known for their diverse biological activities, including anxiolytic and analgesic effects. The systematic name reflects its structural features: "1,1-dimethyl" indicates two methyl groups attached to the nitrogen atom of the azepine ring.
The synthesis of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular structure of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine features:
X-ray crystallography studies have provided insights into bond lengths and angles within the molecule, revealing a stable conformation conducive to biological interactions .
The chemical reactivity of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine includes:
These reactions are essential for developing derivatives with enhanced pharmacological properties .
The mechanism of action for 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine primarily involves interaction with neurotransmitter receptors in the central nervous system:
In silico studies have shown that these interactions are significant for its pharmacological profile .
The physical and chemical properties of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine include:
These properties influence its application in drug formulation and biological assays .
The applications of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine extend across various domains:
Continued research into its derivatives may yield compounds with improved efficacy and reduced side effects .
The 3-benzazepine scaffold emerged as a structural motif of significant interest in central nervous system (CNS) drug discovery during the 1970s. Initial pharmacological investigations focused on its potential application in opioid analgesics, driven by structural similarities to morphine-derived frameworks. Researchers synthesized and evaluated 1,5-ethano-bridged derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepine as rigidified analogs of benzomorphan opioids. These molecules, including variants with N-alkyl, aralkyl, cycloalkyl, and alkenyl substitutions, were systematically assessed for morphine-like analgesic activity in murine models. Notably, reduction of 2-benzyloxy-1,5-ethano-4-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine using lithium aluminum hydride (LiAlH₄) yielded unstable intermediates that underwent skeletal rearrangement to dihydro- and tetrahydrobenzo[e]isoindolines rather than the target benzazepines [5].
Critical pharmacological evaluations revealed that these early 1,5-ethano-3-benzazepine derivatives lained significant analgesic activity across multiple dosing regimens and animal models. This unexpected inactivity highlighted the scaffold's divergent structure-activity relationship compared to classical opioid frameworks. The molecular basis for this pharmacological divergence was later attributed to the conformational constraints imposed by the 1,5-ethano bridge, which prevented optimal engagement with opioid receptor binding pockets. Despite these disappointing results in analgesic development, this research established robust synthetic methodologies for benzazepine functionalization and drew attention to the scaffold's potential in other CNS targets [5].
Table 1: Early Inactive 1,5-Ethano-3-Benzazepine Opioid Candidates
Compound Structural Feature | N-Substituent | Biological Activity Profile | Reference |
---|---|---|---|
1,5-Ethano bridge | Alkyl | No morphine-like analgesia | [5] |
1,5-Ethano bridge | Aralkyl | No morphine-like analgesia | [5] |
1,5-Ethano bridge | Cycloalkyl | No morphine-like analgesia | [5] |
1,5-Ethano bridge | Alkenyl | No morphine-like analgesia | [5] |
The pharmacological exploration of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine underwent a significant paradigm shift in the early 2000s when researchers recognized its structural potential for nicotinic acetylcholine receptor (nAChR) modulation. This scaffold shares critical pharmacophoric elements with varenicline, an α4β2 nAChR partial agonist approved for smoking cessation. Specifically, the protonatable nitrogen in the azepine ring and planar aromatic system resemble varenicline's binding pharmacophore, while the geminal dimethyl group enhances metabolic stability through steric hindrance of oxidative metabolism [1] [9].
As a synthetic intermediate, 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS RN: EN300-298359) possesses distinctive physicochemical properties that facilitate further structural elaboration. With a molecular weight of 175.27 g/mol (C₁₂H₁₇N) and liquid physical state at room temperature, it serves as a versatile precursor for medicinal chemistry campaigns. Its 95% purity and storage requirements at -10°C with ice pack shipping ensure optimal reactivity for downstream synthetic applications. The compound's structural flexibility enables installation of diverse substituents at the 3-position, allowing medicinal chemists to explore structure-activity relationships (SAR) critical for nAChR affinity and subtype selectivity [1] [3].
Key synthetic applications include:
Table 2: Physicochemical Profile of 1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Property | Value/Description | Significance | Reference |
---|---|---|---|
IUPAC Name | 1,1-dimethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine | Precise chemical identification | [1] |
Molecular Formula | C₁₂H₁₇N | Molecular composition | [1] |
Physical Form | Liquid | Handling and reaction characteristics | [3] |
Storage Temperature | -10°C | Stability preservation | [1] |
Purity | 95% | Synthetic reliability | [1] |
InChI Key | LLFPHVMUGMGCAX-UHFFFAOYSA-N | Unique structural identifier | [3] |
The structural evolution of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives culminated in their investigation as selective nicotinic receptor modulators for smoking cessation. Molecular modeling studies revealed that terminal amino groups positioned 8-9 Å from the benzazepine nitrogen are optimal for high-affinity interaction with nAChR subtypes involved in nicotine dependence. This spatial requirement mirrors findings in dopamine D₁ receptor antagonists, where the distance between nitrogen atoms critically determines receptor selectivity and functional activity [2].
Structure-activity relationship (SAR) investigations demonstrated that:
The benzazepine core's versatility is further evidenced by its application across multiple receptor families:
Table 3: Receptor Targeting Profiles of Benzazepine Derivatives
Biological Target | Derivative Structural Features | Affinity/Activity | Therapeutic Application | Reference |
---|---|---|---|---|
Dopamine D₁ receptor | 3-[4'-(N,N-Dimethylamino)cinnamyl] substitution | Kᵢ = 60.3 nM | Psychosis | [2] |
α4β2 nAChR | Varenicline-like analogs | Submicromolar Kᵢ | Smoking cessation | [9] |
GluN2B-NMDA receptor | Radiofluorinated congener ([¹⁸F]PF-NB1) | Selective forebrain binding | Neuroimaging | [6] |
CETP (Cholesteryl ester transfer protein) | Evacetrapib analogs | IC₅₀ = 5.5 nM (recombinant) | Dyslipidemia | [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8